molecular formula C7H6N4 B168899 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 135830-04-5

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B168899
M. Wt: 146.15 g/mol
InChI Key: OKRHNDXHPCRASP-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a chemical compound with the CAS Number: 135830-04-5 . It has a molecular weight of 146.15 . The IUPAC name for this compound is 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .


Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Amino-l-(2-hydroxyethyl)pyrazole was formylated, treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride, to give 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be represented by the InChI code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .


Chemical Reactions Analysis

The conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position (TMPMgCl·LiCl (8, 1.5 equiv.), −20 °C, 2 h) allowed the formation of the nitrile .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Biomedical Sciences - Oncology .
  • Summary of the Application: The compound has been studied for its potential anticancer properties. Specifically, 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles, a class of compounds that includes 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, have shown in vivo effects on the proliferation of mouse leukemic cells .
  • Methods of Application: While the exact experimental procedures were not detailed, typically such studies involve the administration of the compound to animal models of cancer, followed by monitoring of tumor growth and health outcomes .
  • Results or Outcomes: The compound was found to have effects on the proliferation of mouse leukemic cells, suggesting potential anticancer activity .

Application in Antiviral Research

  • Scientific Field: Biomedical Sciences - Virology .
  • Summary of the Application: The compound has also been studied for its potential antiviral activity. It has been found to exhibit activity against herpes simplex virus type 1 in mammalian cells .
  • Methods of Application: The compound was likely tested in vitro using cell cultures infected with the virus, although the exact experimental procedures were not detailed .
  • Results or Outcomes: The compound showed antiviral activity in herpes simplex virus type 1-infected mammalian cells .

Application in Drug Development

  • Scientific Field: Pharmaceutical Sciences .
  • Summary of the Application: The compound has been used in the synthesis of an isostere of the indolyl drug pruvanserin .
  • Methods of Application: The compound was likely used as a starting material or intermediate in the chemical synthesis of the isostere .
  • Results or Outcomes: The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole in pruvanserin resulted in significantly improved solubility in aqueous media .

properties

IUPAC Name

1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRHNDXHPCRASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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